1-(1-Bromoethyl)-4-nitrobenzene

Nitroxide-Mediated Polymerization Alkoxyamine Initiators Controlled Radical Polymerization

Achiral benzyl halides force inefficient chiral resolution steps in enantioselective synthesis. 1-(1-Bromoethyl)-4-nitrobenzene (CAS 19935-81-0) resolves this with an intrinsic chiral benzylic carbon that enables direct stereoselective transformations unavailable with 4-nitrobenzyl bromide or 4-nitrophenethyl bromide. • Chiral secondary benzylic bromide - enantioselective nucleophilic substitution & cross-coupling for stereochemically pure pharma intermediates. • Distinct reactivity kinetics vs. primary analogs; improved regioselectivity and yield in multi-step routes. • Low mp (31-32.5 °C), solid at ambient - reliable automated dispensing; no clogging in solid-phase synthesis workflows. • Predicted LogP ~2.25, TPSA 45.82 Ų - favorable CNS drug candidacy per in silico ADME. • Proven utility: NMP alkoxyamine initiator precursor for well-defined block copolymers (styrene, isoprene).

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 19935-81-0
Cat. No. B170261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Bromoethyl)-4-nitrobenzene
CAS19935-81-0
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)[N+](=O)[O-])Br
InChIInChI=1S/C8H8BrNO2/c1-6(9)7-2-4-8(5-3-7)10(11)12/h2-6H,1H3
InChIKeyLLTKPPRBFXTUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Bromoethyl)-4-nitrobenzene (CAS 19935-81-0): A Specialized Benzyl Halide Intermediate for Fine Chemical Synthesis


1-(1-Bromoethyl)-4-nitrobenzene is a benzylic bromo-nitro aromatic compound, classified as a secondary benzyl halide with both an electron-withdrawing nitro group and a benzylic bromine substituent [1]. Its molecular structure, featuring a bromine atom directly attached to the benzylic carbon, imparts high reactivity in nucleophilic substitution and cross-coupling reactions . This compound serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where precise control over molecular architecture is required .

Why 1-(1-Bromoethyl)-4-nitrobenzene Cannot Be Replaced by Generic 4-Nitrobenzyl or 4-Nitrophenethyl Halides in Critical Synthetic Pathways


Although structurally related to 4-nitrobenzyl bromide (CAS 100-11-8) and 4-nitrophenethyl bromide (CAS 5339-26-4), 1-(1-bromoethyl)-4-nitrobenzene offers distinct steric and electronic properties that preclude simple substitution [1]. The presence of the methyl group on the benzylic carbon creates a chiral center, enabling stereoselective transformations that are impossible with the achiral benzyl or phenethyl analogs [2]. Furthermore, the secondary benzylic bromide exhibits different reactivity kinetics and regioselectivity compared to primary alkyl bromides, directly impacting yield and purity in multi-step syntheses [3].

Quantitative Evidence for 1-(1-Bromoethyl)-4-nitrobenzene's Differentiated Performance in Synthetic Applications


Enhanced Reactivity in Alkoxyamine Synthesis for Controlled Radical Polymerization

1-(1-Bromoethyl)-4-nitrobenzene serves as a precursor for generating radicals that react with 2-methyl-2-nitrosopropane to form alkoxyamine initiators [1]. This reaction demonstrates the compound's ability to form stable radicals suitable for nitroxide-mediated polymerization (NMP), a controlled radical polymerization technique. In contrast, 4-nitrobenzyl bromide, a primary benzylic halide, forms less stable radicals and leads to uncontrolled polymerization under similar conditions [2].

Nitroxide-Mediated Polymerization Alkoxyamine Initiators Controlled Radical Polymerization

Optimized LogP and Topological Polar Surface Area for Drug Discovery Applications

Computational predictions show that 1-(1-bromoethyl)-4-nitrobenzene possesses a Consensus Log Po/w of 2.25 and a Topological Polar Surface Area (TPSA) of 45.82 Ų . These physicochemical parameters are within the optimal range for oral bioavailability (Lipinski's Rule of Five) and blood-brain barrier penetration. In comparison, 4-nitrobenzyl bromide (CAS 100-11-8) has a lower molecular weight (216.03 g/mol) and a TPSA of 45.82 Ų but a lower LogP (estimated) of approximately 1.8, making it less favorable for CNS-targeting applications [1].

Medicinal Chemistry ADME Properties Lipophilicity

Superior Stability Under Storage Conditions Compared to 4-Nitrophenethyl Bromide

1-(1-Bromoethyl)-4-nitrobenzene is a solid at room temperature with a melting point of 31-32.5 °C and is recommended for storage under inert atmosphere at -20°C for long-term stability . In contrast, 4-nitrophenethyl bromide (CAS 5339-26-4) has a higher melting point (67-69°C) but is known to be more prone to thermal decomposition and requires storage below 30°C . The lower melting point of the target compound indicates it remains in a liquid or semi-solid state at slightly elevated temperatures, which can simplify handling during large-scale synthesis while maintaining stability under recommended storage conditions [1].

Chemical Stability Storage Optimization Process Chemistry

Unique Regioselectivity in Nucleophilic Substitution Reactions

The secondary benzylic bromide in 1-(1-bromoethyl)-4-nitrobenzene undergoes SN1 reactions with high regioselectivity due to the stabilization of the carbocation intermediate by both the aromatic ring and the electron-withdrawing nitro group [1]. This contrasts with 4-nitrobenzyl bromide, which exclusively follows SN2 pathways with primary amines and other nucleophiles, leading to different product distributions [2]. The ability of the target compound to participate in both SN1 and SN2 mechanisms offers synthetic chemists greater flexibility in designing reaction conditions and achieving desired product profiles.

Nucleophilic Substitution Regioselectivity Synthetic Methodology

Optimal Application Scenarios for 1-(1-Bromoethyl)-4-nitrobenzene in Pharmaceutical and Material Science R&D


Controlled Radical Polymerization Initiator Synthesis

Leverage the compound's ability to form stable secondary benzylic radicals to synthesize unimolecular alkoxyamine initiators for nitroxide-mediated polymerization (NMP) of styrene and isoprene, enabling the production of well-defined block copolymers with narrow molecular weight distributions [1].

Synthesis of CNS-Targeted Drug Candidates

Incorporate 1-(1-bromoethyl)-4-nitrobenzene as a key intermediate in the synthesis of small-molecule drug candidates requiring optimal lipophilicity (LogP ~2.25) and polar surface area (45.82 Ų) for blood-brain barrier penetration, as predicted by in silico ADME models .

Stereoselective Synthesis of Chiral Building Blocks

Utilize the chiral center at the benzylic carbon to introduce stereochemical diversity into pharmaceutical intermediates via enantioselective nucleophilic substitution or cross-coupling reactions, a capability not offered by achiral 4-nitrobenzyl or 4-nitrophenethyl halides [2].

Automated High-Throughput Synthesis Platforms

Exploit the compound's low melting point (31-32.5 °C) and solid state at room temperature for reliable handling in automated liquid dispensing and solid-phase synthesis systems, reducing the risk of clogging and ensuring consistent reagent delivery compared to higher-melting analogs .

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